![molecular formula C10H10BrFO B598012 1-(5-Bromo-2-fluorophenyl)butan-1-one CAS No. 1197943-61-5](/img/structure/B598012.png)
1-(5-Bromo-2-fluorophenyl)butan-1-one
Overview
Description
“1-(5-Bromo-2-fluorophenyl)butan-1-one” is a chemical compound with the CAS Number: 1197943-61-5 . It has a molecular weight of 245.09 . The IUPAC name for this compound is 1-(5-bromo-2-fluorophenyl)-1-butanone .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2-fluorophenyl)butan-1-one” is 1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-(5-Bromo-2-fluorophenyl)butan-1-one” has a molecular weight of 245.09 . The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
Antitumor Activity : The synthesis of complex molecules like 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine has been explored, showing good antitumor activity against specific cancer cell lines, such as the Hela cell line. This illustrates the compound's role in the development of new chemotherapeutic agents (Peng Jun, 2012).
Anticancer Activity : Compounds derived from similar bromo- and fluoro-substituted butan-1-ones have been evaluated for their selectivity and inhibition of cancer cell lines, demonstrating the potential for developing new anticancer agents. For example, new analogs of sigma-2 ligands were synthesized, showing significant inhibition of various cancer cell lines, indicating the utility of these compounds in cancer research (Gladys M. Asong et al., 2019).
Synthesis and Material Science
- Fluorofurans Synthesis : Research on the synthesis of fluorofurans from related compounds demonstrates the application of 1-(5-Bromo-2-fluorophenyl)butan-1-one in the development of novel synthetic routes for heterocyclic compounds. These furans are valuable for their potential use in materials science and organic electronics (Yan Li et al., 2012).
Chemical Synthesis Methodologies
- Building Block in Organic Synthesis : The investigation of related bromo- and butanone compounds as building blocks in organic synthesis reveals their versatility in creating complex molecular architectures. This research contributes to the development of new synthetic methodologies and the exploration of reaction mechanisms (Andreas Westerlund et al., 2001).
Molecular Structure and Interaction Studies
- Chiral Recognition : Studies on the effect of fluorine substitution on chiral recognition shed light on the intricate balance of intermolecular interactions involved in the recognition process. These findings are significant for understanding the fundamental aspects of chirality and its implications in pharmaceutical sciences (A. Ciavardini et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKSXUBLVNPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680738 | |
Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)butan-1-one | |
CAS RN |
1197943-61-5 | |
Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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